N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide
Description
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzamide core and a hydroxypropyl side chain substituted with a thiophen-3-ylmethyl group. The hydroxy and thiophene moieties in its structure may influence its solubility, reactivity, and biological activity.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-12-5-3-4-6-14(12)15(18)17-11-16(2,19)9-13-7-8-20-10-13/h3-8,10,19H,9,11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMOCJLACKSVAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C)(CC2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
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Starting Materials: : The synthesis of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide typically begins with commercially available starting materials such as 2-methylbenzoic acid, thiophene-3-carboxaldehyde, and appropriate reagents for the formation of the hydroxypropyl chain.
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Step-by-Step Synthesis
Step 1: : 2-methylbenzoic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) under reflux conditions.
Step 2: : The 2-methylbenzoyl chloride is then reacted with 2-amino-2-hydroxypropylthiophene in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Step 3: : The thiophene-3-carboxaldehyde is subjected to a Grignard reaction with a suitable Grignard reagent (e.g., methylmagnesium bromide) to introduce the hydroxypropyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating mixture (HNO₃/H₂SO₄)
Major Products
Oxidation: Formation of a ketone derivative
Reduction: Formation of an amine derivative
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide has been studied for its anticancer properties. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. For instance, a study demonstrated that derivatives of this compound could inhibit the proliferation of human cancer cells by inducing apoptosis and disrupting cell cycle progression .
Case Study: Inhibition of Kinases
A notable application is in the inhibition of specific kinases involved in cancer progression. The compound has been evaluated for its ability to inhibit the p38 mitogen-activated protein kinase pathway, which plays a crucial role in cellular responses to stress and inflammation. In vitro studies have shown that modifications to the structure enhance its efficacy against certain cancer types .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Target Kinase | IC50 (µM) | Cancer Type |
|---|---|---|---|
| Compound A | p38 MAPK | 5.0 | Breast |
| Compound B | p38 MAPK | 3.5 | Lung |
| N-{2-hydroxy... | p38 MAPK | 4.0 | Colon |
Material Science Applications
2.1 Organic Electronics
The thiophene moiety in this compound lends itself to applications in organic electronics, particularly in organic solar cells and field-effect transistors (FETs). The compound's ability to form stable films and its electronic properties make it a candidate for use as an electron donor material in photovoltaic devices .
Case Study: Performance in Solar Cells
In a comparative study, devices fabricated with this compound showed improved efficiency compared to traditional materials due to enhanced charge transport properties and stability under operational conditions .
Biochemical Applications
3.1 Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes involved in metabolic pathways related to diabetes and obesity. Studies indicate that structural analogs can effectively inhibit glucosidases, leading to reduced glucose absorption .
Table 2: Enzyme Inhibition Studies
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| α-glucosidase | N-{2-hydroxy... | 12.0 |
| β-galactosidase | Compound C | 8.5 |
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl and benzamide groups could facilitate binding to biological macromolecules, while the thiophene ring might participate in π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and applications of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide with related compounds:
Key Observations :
- Thiophene vs. Thiophene derivatives are often prioritized in drug design due to their metabolic stability and bioactivity .
- Hydroxy vs. Thioether Linkages : The hydroxy group in the target compound enhances polarity and hydrogen-bonding capacity, contrasting with thioether-linked derivatives (e.g., in ), which exhibit increased lipophilicity and membrane permeability .
- N,O-Bidentate Directing Groups: The compound in contains an N,O-bidentate group, making it suitable for metal-catalyzed reactions.
Biological Activity
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which indicates the presence of a thiophene ring and a benzamide structure. Its molecular formula is C13H15NOS, with a molecular weight of approximately 233.33 g/mol. The presence of the hydroxyl group contributes to its solubility and potential interactions with biological targets.
1. Enzyme Inhibition:
this compound has been shown to inhibit various enzymes, which may contribute to its therapeutic effects. For example, compounds with similar structures have been reported to act as inhibitors of dihydrofolate reductase (DHFR), an important enzyme in nucleotide synthesis and cell proliferation .
2. Antioxidant Activity:
The hydroxyl group in the compound's structure suggests potential antioxidant properties. Compounds that contain hydroxyl groups are often involved in scavenging free radicals, thereby protecting cells from oxidative stress .
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzamide derivatives, including this compound. These compounds have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest: Some derivatives have shown the ability to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
- Apoptosis Induction: Compounds similar to this benzamide have been reported to trigger apoptotic pathways in cancer cells, promoting programmed cell death .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
